molecular formula C3H5ClO2S B2810785 Prop-1-ene-2-sulfonyl chloride CAS No. 874009-75-3

Prop-1-ene-2-sulfonyl chloride

Cat. No. B2810785
CAS RN: 874009-75-3
M. Wt: 140.58
InChI Key: XMTDOMOVYBJFSU-UHFFFAOYSA-N
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Description

Prop-1-ene-2-sulfonyl chloride is a chemical compound with the empirical formula C3H5ClO2S . Its molecular weight is 140.59 . This product is discontinued .


Synthesis Analysis

The synthesis of Prop-1-ene-2-sulfonyl chloride can be achieved from Sodium allylsulfonate .


Molecular Structure Analysis

The SMILES string of Prop-1-ene-2-sulfonyl chloride is CC(S(Cl)(=O)=O)=C . The InChI is 1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3 .


Physical And Chemical Properties Analysis

Prop-1-ene-2-sulfonyl chloride has a molecular weight of 140.59 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Solubility

  • Prop-1-ene-2-sulfonyl chloride is a colorless liquid with notable solubility in various organic solvents and water. It's not commercially available, but several synthesis methods have been described. One common method involves reacting allylbromide with sodium sulfite and phosphoryl chloride, followed by chloroform extraction and distillation (Corbu & Cossy, 2012).

Applications in Organic Synthesis

  • It has been used in palladium-catalyzed desulfinylative C–C coupling with Grignard reagents and enolates, showing its utility in forming complex organic structures (Volla, Dubbaka, & Vogel, 2009).
  • In another study, its reaction with enamines led to the formation of vinylthietan 1,1-dioxides and allylsulphonyl enamines, suggesting its role in generating thiopyran 1,1-dioxides, compounds of interest in organic chemistry (Bradamante, Maiorana, & Pagani, 1972).

Catalysis and Solid-Phase Synthesis

  • It's been utilized in solid-phase synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones, highlighting its role in the development of new compounds with potential antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Antibacterial Properties

  • Research on N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine showed that compounds synthesized using sulfonyl chlorides, including prop-1-ene-2-sulfonyl chloride, exhibited significant antibacterial properties (Abbasi et al., 2020).

Additional Applications

  • It has been used in the synthesis of alkane- and arylsulfonyl chlorides, essential in producing detergents, pharmaceuticals, and other industrial products (Lezina, Rubtsova, & Kuchin, 2011).
  • Another study demonstrated its use in the safe sulfonylation of 2-alkynyl and 2-alkenyl alcohols, showing its role in chemical reactions under safe and controlled conditions (Tanabe et al., 1995).

Direct Amidification

  • Prop-1-ene-2-sulfonyl chloride has also been used in the direct amidification of carboxylic acids, indicating its utility in synthesizing peptides and other complex organic molecules (Bai, Zambroń, & Vogel, 2014).

Safety and Hazards

The safety data sheet for Prop-1-ene-2-sulfonyl chloride indicates that it is a danger and has hazard statements H314, H335 . It’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes if contact occurs .

Future Directions

The product is currently discontinued . For future directions, it would be beneficial to conduct more research on this compound to understand its properties and potential applications better.

properties

IUPAC Name

prop-1-ene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTDOMOVYBJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-1-ene-2-sulfonyl chloride

CAS RN

874009-75-3
Record name prop-1-ene-2-sulfonyl chloride
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